Primocarcin is an antibiotic compound produced by the actinobacterium Nocardia fukayea. It is classified as a neoplastic agent, primarily known for its weak antibacterial properties but notable for its effects in cancer models. The compound has a molecular formula of and a molecular weight of 184.19 g/mol. It is recognized under several synonyms, including 5-(Acetylamino)-4-oxo-5-hexenamide and 4-Acetamido-4-penten-3-one-1-carboxamide .
Primocarcin is sourced from Nocardia fukayea, a bacterium that is part of the larger family of actinobacteria. This classification places it within a group known for producing various bioactive compounds, including antibiotics and anticancer agents. The antibiotic activity of Primocarcin is primarily directed towards neoplastic cells rather than typical bacterial strains, making it a subject of interest in cancer research .
The synthesis of Primocarcin involves fermentation processes utilizing Nocardia fukayea. Various methods can be employed to optimize yield, including adjusting fermentation conditions such as pH, temperature, and nutrient availability. Specific details regarding the synthetic pathways are less documented in public literature, but they typically involve the manipulation of metabolic pathways within the organism to enhance production.
The fermentation process may require specific media formulations that support the growth of Nocardia fukayea while promoting the biosynthesis of Primocarcin. Research into genetic engineering techniques could further enhance production efficiency by modifying the organism's metabolic pathways .
Primocarcin has a complex molecular structure characterized by multiple functional groups. The IUPAC name for Primocarcin is 5-acetamido-4-oxohex-5-enamide, indicating the presence of both amide and ketone functionalities.
The canonical SMILES representation for Primocarcin is CC(=O)NC(=C)C(=O)CCC(=O)N
, which illustrates its structural features, including double bonds and carbonyl groups .
Primocarcin undergoes various chemical reactions typical for compounds with amide and ketone functionalities. These may include hydrolysis, reduction, and condensation reactions depending on the reaction conditions.
For instance, under acidic or basic conditions, the amide bond in Primocarcin can be hydrolyzed to yield corresponding carboxylic acids and amines. Additionally, its ketone groups can participate in nucleophilic addition reactions with various nucleophiles, leading to diverse derivatives that may exhibit altered biological activities .
The mechanism through which Primocarcin exerts its effects involves interaction with cellular targets in neoplastic cells. While specific molecular targets are not fully elucidated, it is hypothesized that Primocarcin may interfere with cellular processes such as DNA replication or protein synthesis.
In experimental models, Primocarcin has been shown to significantly enhance survival rates in mice with induced ascites tumors when administered at low doses (0.125 - 0.5 mg/mouse/day), suggesting an ability to modulate tumor growth dynamics .
Primocarcin exhibits weak antibacterial activity but shows significant effects against certain tumor types in vivo. Its solubility characteristics and stability under various conditions are essential for its potential applications in therapeutic contexts .
Primocarcin's primary application lies within scientific research, particularly in studies related to cancer treatment and antibiotic development. Its unique properties make it a candidate for further exploration in drug development pipelines aimed at understanding neoplastic processes and developing novel therapeutic strategies against cancer .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 25088-57-7